An In-Depth Technical Guide to 4-Fluorophenyl Isothiocyanate: Chemical Properties, Experimental Protocols, and Biological Activity
An In-Depth Technical Guide to 4-Fluorophenyl Isothiocyanate: Chemical Properties, Experimental Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorophenyl isothiocyanate is a versatile organosulfur compound that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and materials science. Its unique chemical reactivity, stemming from the electrophilic isothiocyanate group and the electron-withdrawing fluorine atom on the phenyl ring, makes it a valuable building block for the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its synthesis and analysis, and a summary of the known biological activities of 4-Fluorophenyl isothiocyanate, with a focus on its potential applications in drug discovery and development.
Core Chemical and Physical Properties
4-Fluorophenyl isothiocyanate is a solid at room temperature with a characteristic pungent odor. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄FNS | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 24-26 °C | |
| Boiling Point | 228 °C | |
| Density | 1.25 g/cm³ (predicted) | |
| Solubility | Soluble in most organic solvents such as dichloromethane (B109758), chloroform, ethyl acetate, and acetone. Insoluble in water. | |
| Flash Point | 89 °C (192.2 °F) - closed cup |
Reactivity and Stability
The reactivity of 4-Fluorophenyl isothiocyanate is primarily dictated by the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This carbon is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the basis for its extensive use in the synthesis of thiourea, thiocarbamate, and dithiocarbamate (B8719985) derivatives, many of which exhibit interesting biological activities.
The presence of the fluorine atom at the para-position of the phenyl ring influences the reactivity of the isothiocyanate group through its electron-withdrawing inductive effect. This effect can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reaction rate with nucleophiles compared to unsubstituted phenyl isothiocyanate.
4-Fluorophenyl isothiocyanate is stable under normal laboratory conditions but should be protected from moisture, as the isothiocyanate group can slowly hydrolyze to the corresponding amine. It is incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.
Experimental Protocols
Synthesis of 4-Fluorophenyl Isothiocyanate from 4-Fluoroaniline (B128567)
A common and effective method for the synthesis of 4-Fluorophenyl isothiocyanate involves the reaction of 4-fluoroaniline with thiophosgene (B130339).[1]
Materials:
-
4-Fluoroaniline
-
Thiophosgene (CSCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve 4-fluoroaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stirring bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the stirred 4-fluoroaniline solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-Fluorophenyl isothiocyanate.
Purification by Vacuum Distillation
The crude 4-Fluorophenyl isothiocyanate can be purified by vacuum distillation to obtain a high-purity product.[2][3][4][5]
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up the short-path distillation apparatus.
-
Transfer the crude 4-Fluorophenyl isothiocyanate to the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle with stirring.
-
Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 228 °C. For example, at a pressure of a few mmHg, the boiling point will be substantially reduced.
-
The purified 4-Fluorophenyl isothiocyanate will be collected as a colorless to pale yellow liquid in the receiving flask, which may solidify upon cooling.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of 4-Fluorophenyl isothiocyanate and for its identification in reaction mixtures. A general protocol is outlined below, which may require optimization based on the specific instrument and column used.[6][7][8][9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of aromatic compounds (e.g., HP-5MS, DB-5MS)
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Sample Preparation:
-
Prepare a dilute solution of the 4-Fluorophenyl isothiocyanate sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration would be around 1 mg/mL.
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS.
Data Analysis:
-
The retention time of the peak corresponding to 4-Fluorophenyl isothiocyanate will be characteristic under the specified GC conditions.
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z 153, along with characteristic fragmentation patterns that can be used for structural confirmation.
Biological Activity and Signaling Pathways
Isothiocyanates as a class of compounds are well-known for their diverse biological activities, including anticancer, anti-inflammatory, and chemopreventive properties.[10][11][12][13][14][15] While research specifically on 4-Fluorophenyl isothiocyanate is less extensive compared to other analogues like sulforaphane, the existing literature and the general understanding of isothiocyanate bioactivity suggest its potential involvement in key cellular signaling pathways.
Anticancer Activity
Isothiocyanates have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of cellular signaling pathways that regulate cell growth and survival.[10][11][12]
Induction of Apoptosis: Isothiocyanates can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in isothiocyanate-induced apoptosis include:
-
Activation of Caspases: Isothiocyanates can lead to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3), which are the central executioners of the apoptotic program.
-
Modulation of Bcl-2 Family Proteins: Isothiocyanates can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.
Figure 1: General overview of the extrinsic and intrinsic apoptosis pathways potentially activated by 4-Fluorophenyl isothiocyanate.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival.[16][17][18][19][20] Aberrant activation of the NF-κB pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers. Isothiocyanates have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines like TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
Isothiocyanates can inhibit this pathway at multiple steps, including:
-
Inhibition of IKK activity: Some isothiocyanates can directly inhibit the kinase activity of the IKK complex.
-
Inhibition of IκBα degradation: By preventing the degradation of IκBα, isothiocyanates can sequester NF-κB in the cytoplasm.
-
Inhibition of NF-κB DNA binding: Some studies suggest that isothiocyanates can directly modify the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA.
Figure 2: Potential points of inhibition of the canonical NF-κB signaling pathway by 4-Fluorophenyl isothiocyanate.
Experimental Workflow for Investigating Biological Activity
A typical workflow to investigate the anticancer effects of 4-Fluorophenyl isothiocyanate on a cancer cell line is depicted below. This workflow integrates cell viability assays, apoptosis detection, and mechanistic studies targeting key signaling pathways.
Figure 3: A representative experimental workflow for characterizing the anticancer activity of 4-Fluorophenyl isothiocyanate in vitro.
Conclusion
4-Fluorophenyl isothiocyanate is a valuable chemical entity with a well-defined set of chemical and physical properties. Its reactivity makes it a versatile tool for synthetic chemists, particularly in the construction of novel therapeutic agents. While the biological activities of isothiocyanates as a class are extensively documented, further in-depth research specifically on the 4-fluoro derivative is warranted to fully elucidate its mechanisms of action and to explore its full potential in drug discovery and development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to undertake further investigations into the promising applications of 4-Fluorophenyl isothiocyanate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. hpst.cz [hpst.cz]
- 10. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 13. chemimpex.com [chemimpex.com]
- 14. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of NF-κB Activity: A Viral Immune Evasion Mechanism | MDPI [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
